molecular formula C16H20ClNO B3093067 [(3-Phenoxyphenyl)methyl](propyl)amine hydrochloride CAS No. 1240566-59-9

[(3-Phenoxyphenyl)methyl](propyl)amine hydrochloride

Cat. No. B3093067
CAS RN: 1240566-59-9
M. Wt: 277.79 g/mol
InChI Key: HTHLZHLRBUWPNQ-UHFFFAOYSA-N
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Description

“(3-Phenoxyphenyl)methylamine hydrochloride” is a chemical compound with the molecular formula C16H20ClNO . It is offered by several chemical suppliers .


Synthesis Analysis

While specific synthesis methods for “(3-Phenoxyphenyl)methylamine hydrochloride” were not found, general methods for synthesizing similar amines involve reduction of nitriles or amides and nitro compounds, reactions involving alkyl groups, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .


Molecular Structure Analysis

The molecular weight of “(3-Phenoxyphenyl)methylamine hydrochloride” is 277.7891 . For a detailed molecular structure, it would be best to refer to a reliable chemical database or resource.


Physical And Chemical Properties Analysis

The physical and chemical properties of “(3-Phenoxyphenyl)methylamine hydrochloride” such as its density, melting point, and boiling point can be found in chemical databases .

Scientific Research Applications

Environmental Fate and Behavior of Parabens

Parabens, which share a phenolic structure similar to the compound , are widely used as preservatives in various consumer products. The review by Haman et al. (2015) discusses the occurrence, fate, and behavior of parabens in aquatic environments. Despite effective wastewater treatments, parabens persist at low levels in effluents and are ubiquitous in surface water and sediments. The study highlights the environmental impact of phenolic compounds and suggests a need for further research on their by-products and degradation processes Haman et al., 2015.

Health Benefits of Dietary Phenolamides

Wang, Snooks, and Sang (2020) review the chemistry and health benefits of dietary phenolamides, noting their presence in various foods and potential health benefits. Similar to the query compound, phenolamides contain phenolic groups that contribute to their bioactivity, including antioxidant and anti-inflammatory effects. This review underscores the potential of phenolic compounds in dietary applications and their biological significance Wang et al., 2020.

Carcinogenic, Reproductive Toxicity, and Endocrine Disruption of BPA Alternatives

Den Braver-Sewradj et al. (2020) discuss the carcinogenic, reproductive toxicity, and endocrine disruption potential of bisphenol A (BPA) alternatives. BPA shares structural similarities with phenolic compounds, and its alternatives are scrutinized for similar health concerns. This review provides insight into the safety assessments of phenolic compounds used in consumer products and the need for comprehensive evaluations to identify safer alternatives Den Braver-Sewradj et al., 2020.

Mechanism of Action

Target of Action

The primary targets of (3-Phenoxyphenyl)methylamine hydrochloride are Trypsin-1 and Trypsin-2 . These are serine proteases involved in the digestion of proteins in the gastrointestinal tract and also play a role in numerous cellular processes.

Mode of Action

It is known to interact with its targets, trypsin-1 and trypsin-2 . The compound may inhibit the activity of these enzymes, leading to changes in protein digestion and cellular processes.

Result of Action

Given its interaction with Trypsin-1 and Trypsin-2, it may affect protein digestion and various cellular processes .

properties

IUPAC Name

N-[(3-phenoxyphenyl)methyl]propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO.ClH/c1-2-11-17-13-14-7-6-10-16(12-14)18-15-8-4-3-5-9-15;/h3-10,12,17H,2,11,13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHLZHLRBUWPNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC(=CC=C1)OC2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3-Phenoxyphenyl)methyl](propyl)amine hydrochloride

CAS RN

1240566-59-9
Record name Benzenemethanamine, 3-phenoxy-N-propyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240566-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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